molecular formula C10H6ClN3O B14863370 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile CAS No. 844498-81-3

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile

Cat. No.: B14863370
CAS No.: 844498-81-3
M. Wt: 219.63 g/mol
InChI Key: HNDDLCVRLVSOPB-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of benzonitrile with chloromethyl oxadiazole in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole derivative, while oxidation can lead to the formation of oxadiazole N-oxides .

Mechanism of Action

The mechanism of action of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile is unique due to its specific combination of a chloromethyl group and an oxadiazole ring. This combination imparts distinct reactivity and biological activities, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

844498-81-3

Molecular Formula

C10H6ClN3O

Molecular Weight

219.63 g/mol

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzonitrile

InChI

InChI=1S/C10H6ClN3O/c11-5-9-13-10(14-15-9)8-3-1-7(6-12)2-4-8/h1-4H,5H2

InChI Key

HNDDLCVRLVSOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NOC(=N2)CCl

Origin of Product

United States

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